molecular formula C13H15F3N2S B5867308 1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea

1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5867308
M. Wt: 288.33 g/mol
InChI Key: GITKAIGUCWKQQC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound with the molecular formula C13H15F3N2S It is known for its unique structure, which includes a cyclopentyl group and a trifluoromethyl-substituted phenyl ring attached to a thiourea moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of cyclopentylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The crude product is then purified through recrystallization from a suitable solvent, such as ethyl acetate, to obtain the final compound in high yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea can be compared with other similar compounds, such as:

  • 1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea

These compounds share a similar core structure but differ in the size and nature of the cycloalkyl group attached to the thiourea moiety. The uniqueness of this compound lies in its specific cyclopentyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2S/c14-13(15,16)9-4-3-7-11(8-9)18-12(19)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITKAIGUCWKQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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